1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8
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Overview
Description
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 is a deuterated derivative of 1-Acetyl-4-(4-hydroxyphenyl)piperazine (AHPP), a compound that has been extensively studied due to its potential therapeutic applications. AHPP is a piperazine derivative that exhibits a wide range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. The deuterated derivative, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8, has been synthesized to facilitate the investigation of the compound's mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative is not fully understood. However, it is believed that the compound exerts its biological effects by modulating the activity of neurotransmitters, such as dopamine and serotonin, in the central nervous system. 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. The deuterated derivative can be used to study the specific interactions between 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and these receptors.
Biochemical and Physiological Effects:
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative have been shown to exhibit a wide range of biochemical and physiological effects. The compounds have been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. In addition, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. The deuterated derivative can be used to study the specific biochemical and physiological effects of the compound.
Advantages and Limitations for Lab Experiments
The use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in scientific research has several advantages and limitations. The main advantage of using the deuterated derivative is that it allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action. However, the use of deuterated compounds can be expensive and may require specialized equipment for analysis.
Future Directions
There are several future directions for research on 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its parent compound, 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. One area of research is the investigation of the compound's potential therapeutic applications, particularly in the treatment of psychiatric disorders, such as schizophrenia and depression. Another area of research is the development of new derivatives of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 with improved pharmacological properties. Finally, the use of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 and its deuterated derivative in combination with other drugs may lead to the development of new treatment strategies for various diseases.
Synthesis Methods
The synthesis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 involves the deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 using deuterium oxide (D2O) as the deuterium source. The reaction is carried out under basic conditions, and the resulting product is purified using column chromatography. The deuteration of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 allows for the selective labeling of specific functional groups, which can be used to elucidate the compound's mechanism of action.
Scientific Research Applications
1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 has been used extensively in scientific research to investigate the mechanism of action and potential therapeutic applications of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8. The compound has been shown to exhibit antipsychotic, analgesic, and anti-inflammatory effects in various animal models. In addition, the deuterated derivative has been used to study the pharmacokinetics and metabolism of 1-Acetyl-4-(4-hydroxyphenyl)piperazine-d8 in vivo.
properties
IUPAC Name |
1-[2,2,3,3,5,5,6,6-octadeuterio-4-(4-hydroxyphenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-6-8-14(9-7-13)11-2-4-12(16)5-3-11/h2-5,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVNLFCRZULMKK-COMRDEPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=CC=C(C=C2)O)([2H])[2H])([2H])[2H])C(=O)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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